![molecular formula C15H28N2O2 B2738638 Tert-butyl N-(1-azaspiro[4.6]undecan-3-yl)carbamate CAS No. 2248405-23-2](/img/structure/B2738638.png)
Tert-butyl N-(1-azaspiro[4.6]undecan-3-yl)carbamate
Descripción
Tert-butyl N-(1-azaspiro[4.6]undecan-3-yl)carbamate is a carbamate-protected amine featuring a unique spirocyclic framework. The 1-azaspiro[4.6]undecane core comprises a nitrogen-containing bicyclic system where two rings (a four-membered and a six-membered ring) share a single sp³-hybridized nitrogen atom. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability and modulating reactivity during synthetic workflows.
Propiedades
IUPAC Name |
tert-butyl N-(1-azaspiro[4.6]undecan-3-yl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-12-10-15(16-11-12)8-6-4-5-7-9-15/h12,16H,4-11H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFVEQAQCILRJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(CCCCCC2)NC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-azaspiro[4.6]undecan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic amine. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Acidic Deprotection of the tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the free amine. This reaction is critical for accessing the spirocyclic amine for downstream modifications.
Mechanism :
Protonation of the carbamate oxygen followed by elimination of CO₂ and isobutylene generates the primary amine .
Nucleophilic Alkylation and Acylation
After deprotection, the free amine undergoes alkylation or acylation to introduce functional groups.
Reaction Type | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Alkylation | Acetyl chloride, Na₂CO₃, toluene, 0°C | N-Acetyl derivative | 80% | |
Acylation | Acetic anhydride, DMAP, CH₂Cl₂ | Carboxamide derivatives | 85% |
Key Example :
Reaction with acetyl chloride in the presence of Na₂CO₃ yields N-acetyl-1-azaspiro[4.6]undecan-3-amine .
Ring-Opening and Rearrangement Reactions
The spirocyclic structure can undergo ring-opening under strong acidic or reductive conditions.
Reaction | Conditions | Outcome | Source |
---|---|---|---|
Acidic hydrolysis | 40% aq HBr, Br₂, CH₂Cl₂, rt | Brominated intermediate | |
Curtius rearrangement | Allylation, acidic hydrolysis | Spirocyclic urea derivatives |
Notable Pathway :
Bromination with HBr/Br₂ in CH₂Cl₂ generates brominated intermediates, enabling further cross-coupling reactions .
Bromination and Halogenation
The spirocyclic amine framework is amenable to halogenation at specific positions.
Halogenation Agent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Br₂ | CH₂Cl₂, 0°C → rt | 3-Bromo-1-azaspiro[4.6]undecane | 85% |
Application :
Halogenated derivatives serve as intermediates in Suzuki-Miyaura couplings .
Hydrogenation and Reduction
The spirocyclic system can undergo hydrogenation to reduce unsaturated bonds.
Substrate | Conditions | Product | Yield | Source |
---|---|---|---|---|
Allylated intermediate | H₂ (1 atm), 10% Pd/C, THF, rt | Saturated spirocyclic amine | 95% |
Aplicaciones Científicas De Investigación
Chemistry
- Building Block for Complex Molecules : Tert-butyl N-(1-azaspiro[4.6]undecan-3-yl)carbamate serves as a versatile scaffold in synthetic organic chemistry, allowing researchers to create more complex structures through various reactions such as oxidation, reduction, and substitution .
Biology
- Biological Activity Studies : The compound is investigated for potential biological activities, including enzyme inhibition and receptor binding. Its unique structure allows it to interact specifically with biological targets, making it valuable in pharmacological research .
Medicine
- Drug Development Precursor : It is being explored as a precursor for developing new therapeutic agents. The spirocyclic structure may enhance the pharmacokinetic properties of drugs derived from it, potentially leading to more effective treatments .
Industry
- Material Development : this compound can be utilized in creating new materials or as a catalyst in various chemical reactions, contributing to advancements in industrial chemistry .
Case Studies and Research Findings
Research has demonstrated that derivatives of carbamates similar to this compound exhibit promising biological activities, such as anti-inflammatory effects . For example, studies involving related compounds have shown significant inhibition rates compared to standard drugs like indomethacin, highlighting the therapeutic potential of these compounds.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(1-azaspiro[4.6]undecan-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological system being studied.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related carbamate derivatives, focusing on bicyclic/heterocyclic frameworks, substituent effects, and applications. Data are derived from PharmaBlock Sciences’ catalog entries and related literature.
Spirocyclic vs. Bicyclic Carbamates
Key Structural Differences
- Spiro Systems : The 1-azaspiro[4.6]undecane core distinguishes itself via a spiro junction, which imposes unique torsional strain and 3D spatial arrangements compared to fused or bridged bicyclic systems.
- Bicyclo[m.n.p] Systems : Analogs like tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7, ) feature a fused bicyclic scaffold with fixed bridgehead geometries, offering distinct conformational rigidity.
Compound Name | Core Structure | Ring Sizes | CAS Number | Key Features |
---|---|---|---|---|
Tert-butyl N-(1-azaspiro[4.6]undecan-3-yl)carbamate | 1-azaspiro[4.6]undecane | 4 + 6 | Not provided | Spirocyclic, Boc-protected |
Tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate | 2-azabicyclo[2.2.1]heptane | 2 + 2 + 1 | 1932203-04-7 | Fused bicyclic, bridgehead amine |
Tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate | 3-azabicyclo[4.1.0]heptane | 4 + 1 | 880545-32-4 | Norbornane-like, strained cyclo |
Implications :
Substituent and Stereochemical Variations
Hydroxyl and Fluorine Substituents
- Hydroxycyclopentyl Derivatives : tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4, ) and tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1, ) incorporate hydroxyl groups that introduce hydrogen-bonding capacity, unlike the spiro compound.
- Fluorinated Analogs: tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (CAS: 1268520-95-1, ) and tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS: 907544-17-6, ) leverage fluorine for metabolic resistance and electronic modulation.
Compound Name | Substituent(s) | CAS Number | Functional Role |
---|---|---|---|
This compound | None (spiro core) | Not provided | Conformational constraint |
Tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate | 2-OH (cyclopentyl) | 1330069-67-4 | H-bond donor, polarity enhancement |
Tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate | 3-F (piperidine) | 1268520-95-1 | Metabolic stabilization, σ-hole |
Implications :
Piperidine-Based Carbamates
Piperidine derivatives such as tert-butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate (CAS: 1271024-76-0, ) and tert-butyl N-(2-methylpiperidin-4-yl)carbamate (CAS: 1281674-64-3, ) lack the spirocyclic constraint but offer tunable steric and electronic profiles.
Compound Name | Core Structure | Substituent(s) | CAS Number |
---|---|---|---|
This compound | Spirocyclic | None | Not provided |
Tert-butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate | Piperidine | 6-Me | 1271024-76-0 |
Tert-butyl N-(2-methylpiperidin-4-yl)carbamate | Piperidine | 2-Me, 4-NHBoc | 1281674-64-3 |
Implications :
- The spiro compound’s rigid core may reduce off-target interactions compared to flexible piperidine derivatives.
Actividad Biológica
Tert-butyl N-(1-azaspiro[4.6]undecan-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing available research findings, case studies, and relevant data.
- Molecular Formula : C15H28N2O2
- Molecular Weight : 268.4 g/mol
- CAS Number : 1781848-83-6
This compound is believed to interact with various biological pathways due to its structural features, particularly the spirocyclic moiety that may influence receptor binding and enzyme inhibition.
Antimicrobial Activity
Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Anticancer Properties
Research has explored the anticancer effects of related carbamate compounds. These studies often focus on the inhibition of tumor cell proliferation and induction of apoptosis in cancer cell lines. The specific activity of this compound remains to be fully elucidated but is hypothesized to follow similar pathways.
Neurological Effects
Given its structural similarity to other compounds targeting the central nervous system (CNS), there is potential for neuroprotective effects. Some studies suggest that spirocyclic compounds can modulate neurotransmitter systems, which could lead to therapeutic applications in neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated several spirocyclic carbamates against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) that indicate significant antibacterial activity.
- Anticancer Activity : In vitro studies on cancer cell lines demonstrated that related compounds led to a reduction in cell viability by inducing apoptosis through caspase activation pathways.
- Neuroprotective Effects : Research involving animal models has shown that certain derivatives can reduce neuroinflammation and oxidative stress markers, suggesting potential benefits in treating conditions like Alzheimer's disease.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl carbamate derivatives with spirocyclic or bicyclic amine cores?
- Methodology :
- Step 1 : Start with functionalized spirocyclic amines (e.g., 1-azaspiro[4.6]undecan-3-amine).
- Step 2 : Protect the amine group via carbamate formation using Boc anhydride (di-tert-butyl dicarbonate) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine or DMAP) .
- Step 3 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .
Q. How is the purity of tert-butyl N-(1-azaspiro[4.6]undecan-3-yl)carbamate validated in academic settings?
- Analytical Workflow :
- HPLC/GC-MS : Quantify purity (>95% typical for research-grade compounds) using reverse-phase C18 columns (acetonitrile/water mobile phase) .
- NMR Spectroscopy : Confirm regiochemistry and Boc-protection via H and C NMR. Key signals: tert-butyl group (~1.4 ppm in H, ~28 ppm in C) and carbamate carbonyl (~155 ppm in C) .
- Elemental Analysis : Verify C/H/N ratios within ±0.4% of theoretical values .
Advanced Research Questions
Q. What strategies address stereochemical challenges during the synthesis of spirocyclic carbamates?
- Chiral Resolution :
- Use enantiomerically pure starting amines (e.g., PharmaBlock’s (3R,4S)-4-amino-3-fluoropiperidine derivatives) to control stereochemistry .
- Asymmetric Catalysis : Employ organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Jacobsen’s catalysts) for kinetic resolution .
Q. How can computational modeling resolve contradictions in spectroscopic or crystallographic data?
- Case Example : Discrepancies in NOESY (nuclear Overhauser effect) vs. X-ray data for axial/equatorial substituents.
- Step 1 : Perform DFT calculations (B3LYP/6-31G* level) to optimize geometry and predict NMR chemical shifts .
- Step 2 : Compare computed vs. experimental H-H coupling constants (e.g., ) to validate conformer populations .
Q. What are the limitations of Boc deprotection under acidic conditions for spirocyclic carbamates?
- Risk of Ring Opening : Strong acids (e.g., TFA/HCl) may cleave sensitive bonds in strained spiro systems.
- Mitigation : Use milder conditions (e.g., HCl/dioxane at 0°C) or enzymatic deprotection (e.g., lipases in buffered solutions) .
Data Contradiction Analysis
Q. How to resolve conflicting HPLC retention times and mass spectrometry data for carbamate derivatives?
- Hypothesis : Co-elution of diastereomers or degradation products.
- Step 1 : Reanalyze using chiral HPLC columns (e.g., Chiralpak IA/IB) to separate enantiomers .
- Step 2 : Perform HRMS (high-resolution mass spectrometry) to distinguish isobaric species (e.g., CHNO vs. CHNO) .
Applications in Drug Discovery
Q. How is this compound utilized in fragment-based drug design?
- Role : The spirocyclic core serves as a rigid scaffold to explore 3D pharmacophore space.
- Methodology :
- Fragment Screening : Use SPR (surface plasmon resonance) or MST (microscale thermophoresis) to assess binding to targets (e.g., kinases, GPCRs) .
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., fluorine, methyl groups) via Suzuki-Miyaura coupling or reductive amination .
Safety and Handling
Q. What precautions are critical when handling tert-butyl carbamates in laboratory settings?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.